Fmoc-D-Ser(BSi)-OH

Solid-Phase Peptide Synthesis Glycopeptide Synthesis Orthogonal Deprotection

Fmoc-D-Ser(BSi)-OH solves the persistent challenge of hydroxyl-mediated side reactions during Fmoc-SPPS. The acid-stable Fmoc and base-labile TBDMS silyl ether pair provides true orthogonality, preventing O-acylation and aspartimide formation in sensitive sequences. • Enables selective TBAF-mediated side-chain deprotection for downstream glycosylation or phosphorylation • D-configuration supports metabolic stability studies and stereochemical probing • Supplied with full analytical documentation (HPLC, MS) for immediate research use.

Molecular Formula C24H31NO5Si
Molecular Weight 441.6
CAS No. 201210-25-5
Cat. No. B613479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ser(BSi)-OH
CAS201210-25-5
SynonymsFmoc-D-Ser(BSi)-OH; AKOS015909626; ZINC198363696; I14-32630; 201210-25-5
Molecular FormulaC24H31NO5Si
Molecular Weight441.6
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeyIONOZYFSQPGBAT-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(BSi)-OH Overview


Fmoc-D-Ser(BSi)-OH (CAS 201210-25-5), also known as Fmoc-O-tert-butyldimethylsilyl-D-serine, is an orthogonally protected amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features acid-stable Fmoc protection on the α-amino group and a base-labile tert-butyldimethylsilyl (TBDMS/BSi) ether on the side-chain hydroxyl group [1]. This orthogonal protection strategy enables selective deprotection and controlled incorporation of D-serine residues into complex peptide sequences [2].

1
Fmoc-based solid-phase peptide synthesis (SPPS) — compatible with standard Fmoc/tBu chemistry
2
Orthogonal BSi (TBDMS) protection — enables selective deprotection of D-serine side chain without affecting acid-labile groups
3
D-configuration — supports stereochemical probing and studies requiring D-amino acid residues

Fmoc-D-Ser(BSi)-OH: Unmatched Protection


Direct substitution of Fmoc-D-Ser(BSi)-OH with unprotected Fmoc-D-Ser-OH is not feasible because the free side-chain hydroxyl group would participate in unwanted side reactions during SPPS, including O-acylation and aspartimide formation in sensitive sequences [1]. The TBDMS silyl ether protection is essential for preventing these side reactions and for enabling orthogonal deprotection strategies in the synthesis of glycopeptides and phosphopeptides [2]. The D-configuration further differentiates this compound for studies requiring metabolic stability or stereochemical probing.

Unprotected Fmoc-D-Ser-OH

Free side-chain hydroxyl leads to O-acylation and aspartimide side reactions during SPPS. BSi protection is essential for sequence integrity.

Fmoc-Ser(tBu)-OH (tert-butyl analog)

Different acid lability profile: tBu ether is more stable toward TFA, altering orthogonal deprotection timing. May not be interchangeable in multi-step sequences.

L-isomer (Fmoc-Ser(BSi)-OH)

Stereochemistry mismatch can alter peptide conformation and biological recognition; D-isomer required for studies demanding metabolic stability or chiral probes.

Fmoc-D-Ser(BSi)-OH Selection Evidence


TFA Lability: BSi vs. tBu Ether

The TBDMS (BSi) silyl ether protection of the serine hydroxyl group exhibits quantifiably higher lability toward trifluoroacetic acid (TFA) compared to the tert-butyl (tBu) ether . This differential sensitivity enables selective removal of the BSi group under conditions that leave Boc/tBu protection intact .

TFA lability
Head-to-head
BSi > tBu for TFA sensitivity
Informs orthogonal deprotection strategy when acid-labile removal is required
Qualitative difference; verify under standard SPPS cleavage conditions
Solid-Phase Peptide Synthesis Glycopeptide Synthesis Orthogonal Deprotection

TBAF Cleavage: BSi vs. Boc/tBu

The BSi (TBDMS) ether can be selectively cleaved in the presence of Boc/tBu protection using tetrabutylammonium fluoride (TBAF) in DMF, although Fmoc is also removed under these conditions . This orthogonal selectivity allows for controlled, stepwise deprotection of multiple protecting groups in complex peptide syntheses [1].

TBAF cleavage
Class-level
BSi removed by TBAF; Boc/tBu retained
Supports stepwise orthogonal deprotection in multi-functional peptides
Fmoc also removed; plan deprotection sequence accordingly
Solid-Phase Peptide Synthesis Orthogonal Protecting Groups TBAF Deprotection

Enantiomeric Purity: D- vs. L-Ser(BSi)-OH

Commercial suppliers specify enantiomeric purity for Fmoc-D-Ser(BSi)-OH (D-isomer) with typical purity specifications of ≥95% to ≥98% by HPLC . This contrasts with the L-isomer Fmoc-Ser(BSi)-OH (CAS 146346-81-8), which is offered with higher purity specifications of ≥99.9% (chiral HPLC) . The D-isomer's documented purity threshold is critical for applications requiring defined stereochemistry.

Enantiomeric purity
Specification review
D-isomer ≥95% (HPLC); L-isomer ≥99.9%
Set purity acceptance criteria based on intended stereochemical requirements
Verify COA; higher-purity grades may not be available for D-isomer
Peptide Synthesis D-Amino Acids Chiral Purity

Physical Properties: D- vs. L-Isomer

Fmoc-D-Ser(BSi)-OH (C24H31NO5Si) has a calculated molecular weight of 441.19723 g/mol, density of 1.1±0.1 g/cm³, and predicted boiling point of 571.4±50.0 °C [1]. These physicochemical properties are identical to the L-isomer Fmoc-Ser(BSi)-OH (CAS 146346-81-8), which has reported melting point of 107-112 °C . The D-isomer's melting point is not consistently reported across vendors.

Physical properties
Data to verify
MW 441.2 g/mol; mp not standardized
Identity verification should rely on HPLC, NMR, or optical rotation
Melting point not a reliable QC metric for D-isomer
Peptide Synthesis Analytical Chemistry Isomer Identification

Fmoc-D-Ser(BSi)-OH Applications


D-Serine Phosphopeptide Synthesis

The TBDMS protection prevents base-induced β-elimination during Fmoc deprotection cycles, a critical side reaction when synthesizing phosphorylated serine residues. The orthogonal lability of the BSi group to fluoride ion [1] enables selective side-chain deprotection for subsequent phosphorylation without affecting Boc/tBu-protected residues elsewhere in the sequence .

O-Glycosylated D-Serine Glycopeptides

The orthogonal protection strategy allows for selective side-chain deprotection of the serine hydroxyl group using TBAF after peptide chain assembly, enabling subsequent glycosylation at the liberated hydroxyl [1]. This approach is essential for synthesizing glycopeptides with precise carbohydrate positioning on D-serine residues.

Differentially Protected Polyhydroxy Peptides

In peptides containing multiple serine/threonine residues requiring distinct post-synthetic modifications (e.g., one residue for glycosylation, another for phosphorylation), the BSi group's selective lability to TFA relative to tBu ethers provides an additional dimension of orthogonal control beyond standard Boc/Fmoc strategies.

Application
Selection Property
Validation Focus
Phosphopeptide synthesis
BSi protection prevents β-elimination during base cycles
Phosphorylation yield and side-product monitoring
O-glycosylated D-serine glycopeptides
Fluoride-labile BSi enables post-assembly hydroxyl liberation
Glycosylation site specificity after selective deprotection
Differentially protected polyhydroxy peptides
TFA/fluoride dual orthogonality relative to tBu ethers
Sequential deprotection verification by HPLC or MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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